Aluminum acetate

Overview

Description

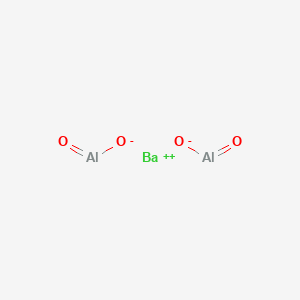

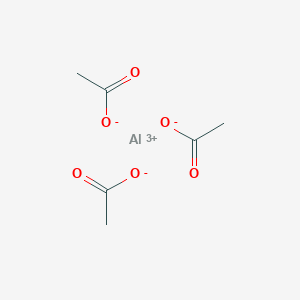

Aluminum acetate, also known as aluminum ethanoate, is a salt formed by the reaction of aluminum hydroxide with acetic acid. It exists in three forms: basic aluminum monoacetate, basic aluminum diacetate, and neutral aluminum triacetate. These compounds are commonly used in various applications, particularly in the medical and industrial fields .

Synthetic Routes and Reaction Conditions:

Basic Aluminum Monoacetate: This compound is synthesized by reacting aluminum hydroxide with dilute acetic acid. The reaction is typically carried out at room temperature.

Basic Aluminum Diacetate: This is prepared from an aqueous solution of this compound, resulting in a white powder.

Neutral Aluminum Triacetate: This compound is produced by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride at a relatively high temperature (around 180°C) in the absence of water.

Industrial Production Methods:

- Industrially, this compound is produced by mixing aluminum sulfate with calcium acetate in water. The resulting solution is then filtered and allowed to stand for 24 hours to complete the reaction .

Types of Reactions:

Hydrolysis: Aluminum triacetate hydrolyzes in water to form a mixture of basic aluminum monoacetate and basic aluminum diacetate.

Substitution Reactions: this compound can undergo substitution reactions with other acids or bases to form different aluminum salts.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis reactions.

Substitution: Various acids or bases can be used as reagents for substitution reactions.

Major Products:

Scientific Research Applications

Aluminum acetate has a wide range of applications in scientific research:

Mechanism of Action

Aluminum acetate acts as an astringent, which means it causes the contraction of body tissues. This effect is achieved through the osmotic flow of water away from the area where the compound is applied. This mechanism helps to reduce inflammation and itching by drying and protecting the skin .

Similar Compounds:

Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.

Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.

Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Uniqueness of this compound:

- This compound is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "Aluminum acetate can be synthesized by the reaction of aluminum hydroxide with acetic acid.", "Starting Materials": [ "Aluminum hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Mix aluminum hydroxide and acetic acid in water to form a slurry.", "Heat the slurry to 80-90°C while stirring for 1-2 hours.", "Cool the mixture to room temperature and filter off any unreacted aluminum hydroxide.", "Evaporate the filtrate to dryness to obtain aluminum acetate." ] } | |

CAS RN |

139-12-8 |

Molecular Formula |

C2H4AlO2 |

Molecular Weight |

87.03 g/mol |

IUPAC Name |

aluminum;triacetate |

InChI |

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

HDOAYHNQJVFBOY-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Canonical SMILES |

CC(=O)O.[Al] |

Other CAS RN |

139-12-8 |

physical_description |

Neutral form: White solid, soluble in water; [Hawley] |

Pictograms |

Irritant |

synonyms |

aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is aluminum acetate, and what are its common uses?

A1: this compound, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How effective is this compound against different bacterial strains?

A2: Studies show that this compound's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].

Q3: How does this compound compare to other topical antiseptics for otitis media?

A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to this compound for potential clinical use in treating otitis media []. While a 3.25% this compound solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].

Q4: Are there any concerns about the ototoxicity of this compound ear drops?

A4: While this compound possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of this compound otic solutions.

Q5: Does storing this compound solution affect its properties and effectiveness?

A5: Research indicates that storing this compound solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.

Q6: Is there a way to prepare this compound solution more quickly?

A6: Yes, a rapid preparation method utilizing commercially available this compound basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].

Q7: What are the variations in this compound preparation methods between Japan and other countries?

A7: The formula and preparation of this compound solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].

Q8: Can this compound be used as a mordant in textile dyeing, and how does it compare to other mordants?

A8: Yes, this compound is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing this compound to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of this compound resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].

Q9: How does this compound enhance the dyeing of cotton fabrics with lac dye?

A9: Research indicates that pretreating cotton fabrics with tannic acid followed by this compound significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].

Q10: Can this compound be used as a catalyst in polymer synthesis?

A10: Yes, this compound demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, this compound exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].

Q11: How does this compound contribute to the synthesis of alumina?

A11: this compound serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of this compound at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].

Q12: What is the role of this compound in the creation of aluminum oxide submicro-rings?

A12: this compound, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The this compound and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].

Q13: Can this compound be utilized in the development of materials for specific applications, such as conformance control in reservoirs?

A13: Research suggests that this compound holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].

Q14: Does this compound have any applications in drug delivery systems?

A14: Yes, research has explored the use of this compound as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].

Q15: Are there any safety concerns regarding the use of this compound?

A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to this compound [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, this compound offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.